molecular formula C11H19F3O B10839718 1,1,1-Trifluoro-undecan-2-one CAS No. 26902-70-5

1,1,1-Trifluoro-undecan-2-one

Cat. No. B10839718
CAS RN: 26902-70-5
M. Wt: 224.26 g/mol
InChI Key: ZKJPGCCWKBTIBE-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-undecan-2-one: is an organic compound with the molecular formula C11H19F3O . It is a ketone with a trifluoromethyl group attached to the second carbon of an undecane chain. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-undecan-2-one can be synthesized through various methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with 1-undecanol in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-undecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones with additional functional groups.

    Reduction: Alcohols.

    Substitution: Compounds with substituted trifluoromethyl groups.

Scientific Research Applications

1,1,1-Trifluoro-undecan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-undecan-2-one involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of fatty acid amide hydrolase (FAAH), it binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides . This inhibition can modulate various physiological processes, including pain and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,1-Trifluoro-undecan-2-one is unique due to its longer carbon chain and the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific electronic and steric effects.

properties

CAS RN

26902-70-5

Molecular Formula

C11H19F3O

Molecular Weight

224.26 g/mol

IUPAC Name

1,1,1-trifluoroundecan-2-one

InChI

InChI=1S/C11H19F3O/c1-2-3-4-5-6-7-8-9-10(15)11(12,13)14/h2-9H2,1H3

InChI Key

ZKJPGCCWKBTIBE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)C(F)(F)F

Origin of Product

United States

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